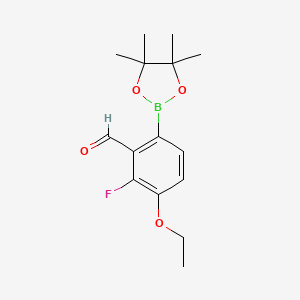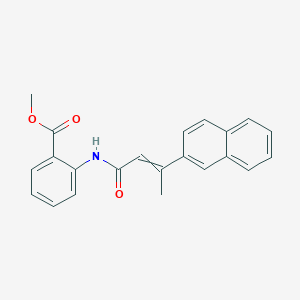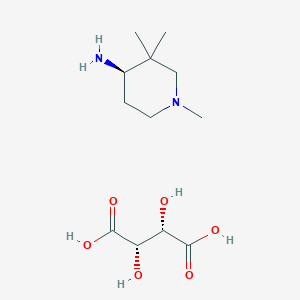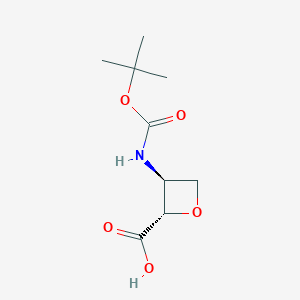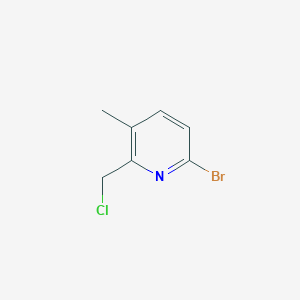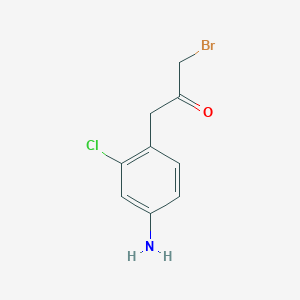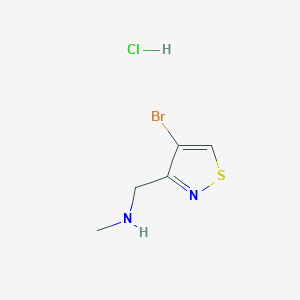![molecular formula C6H10O B14038969 Bicyclo[2.1.1]hexan-1-ol](/img/structure/B14038969.png)
Bicyclo[2.1.1]hexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.1.1]hexan-1-ol is a saturated bridged-bicyclic compound that has garnered significant interest in the field of synthetic and medicinal chemistry. This compound is characterized by its unique three-dimensional structure, which makes it a valuable building block for pharmaceutical drug design and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.1.1]hexan-1-ol typically involves photocatalytic cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemistry. This reaction is initiated by the excitation of alkenes or bicyclo[1.1.0]butanes to generate diradicals, which then undergo cycloaddition to form the bicyclo[2.1.1]hexane framework .
Industrial Production Methods
Industrial production of this compound often involves scalable photochemical processes. These methods are designed to be efficient and modular, allowing for the production of various substituted derivatives of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.1.1]hexan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products
The major products formed from these reactions include ketones, aldehydes, hydrocarbons, and various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.1.1]hexan-1-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Bicyclo[2.1.1]hexan-1-ol involves its interaction with molecular targets through its unique three-dimensional structure. This structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. The compound can also participate in various chemical pathways, leading to the formation of bioactive molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted benzene rings.
Bicyclo[3.1.1]heptane: Used as a bioisostere for meta-substituted benzene rings.
Bicyclo[2.2.1]hexane: Serves as a replacement for disubstituted benzene rings in drug candidates.
Uniqueness
Bicyclo[2.1.1]hexan-1-ol is unique due to its specific substitution patterns and the ability to explore chemical space inaccessible to aromatic motifs. Its three-dimensional structure provides distinct advantages in drug design and molecular interactions .
Eigenschaften
IUPAC Name |
bicyclo[2.1.1]hexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6-2-1-5(3-6)4-6/h5,7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFNIRMYWJSEFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

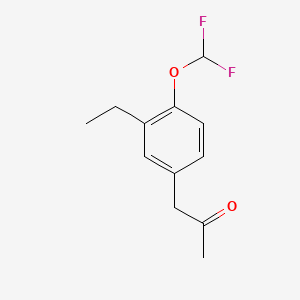
![5-[(Tert-butoxycarbonyl)amino]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B14038900.png)
